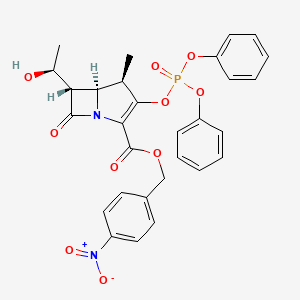

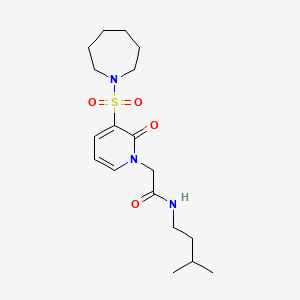

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is a chemical compound that can be purchased for pharmaceutical testing . It is available in powder form .

Molecular Structure Analysis

The molecular formula of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is C9H15NO4 . The InChI code is 1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is 201.22 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Piperidin-4-ols and Acrylates : The compound was used in the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives. These are promising as monomers for the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).

Improved Synthesis for PET Imaging : An improved synthesis process using acetylation in anhydrous chloroform was developed for PET studies of acetylcholine neurotransmission system (Carpinelli et al., 2006).

Creation of Phosphonic Acids : Utilized in the synthesis of 2-hydroxy-4-heterocyclic phosphonic acids, serving as serine analogues (Louaisil, Rabasso, & Fadel, 2009).

Chemical Transformation and Analysis

Alcohol Oxidation System : Used in a TEMPO catalyzed alcohol oxidation system, highlighting its role in environmentally friendly organic solvent reactions (Li & Zhang, 2009).

Formation of Aziridines and Lactams : Important in the transformation of aziridines into 5-hydroxypiperidin-2-ones and the creation of δ-lactams and γ-lactones (Vervisch et al., 2012).

Antioxidant Activity of Indole Derivatives : Played a role in the synthesis of indole-3-acetic acid analogues with significant antioxidant activities (Naik, Kumar, & Harini, 2011).

Miscellaneous Applications

Formation of Acetic Acid in Maillard Reaction : Involved in the Maillard reaction cascade, particularly in the formation of acetic acid from glucose and glycine (Jiang et al., 2009).

Synthesis of Schiff Base Ligands : Utilized in the synthesis of Schiff base ligands for antioxidant and selective xanthine oxidase inhibitory studies (Ikram et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Direcciones Futuras

The future directions for the use and study of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid are not specified in the search results. Given its availability for pharmaceutical testing , it may have potential applications in drug development or other areas of scientific research. Further studies are needed to explore these possibilities.

Propiedades

IUPAC Name |

2-(1-acetyl-3-hydroxypiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKPYLIGYLNWFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methylethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2462345.png)

![3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2462354.png)

![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)